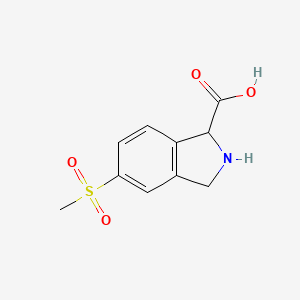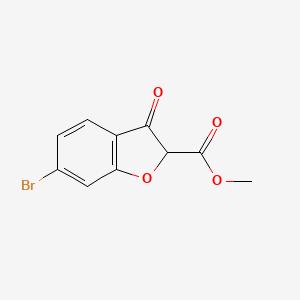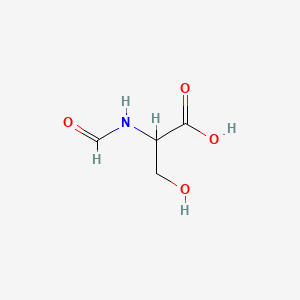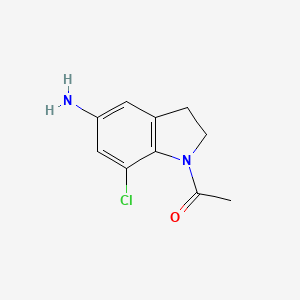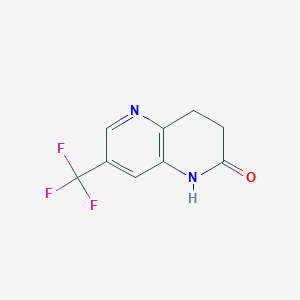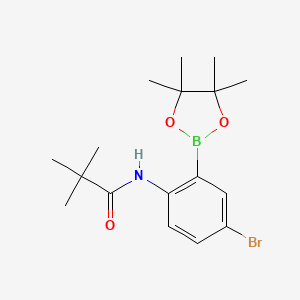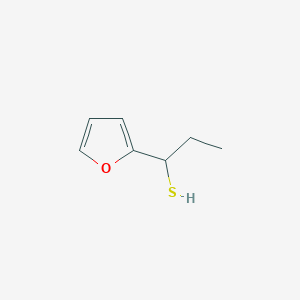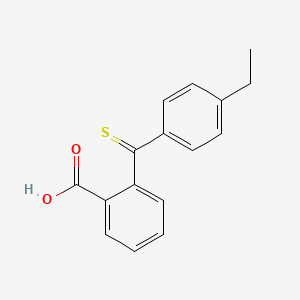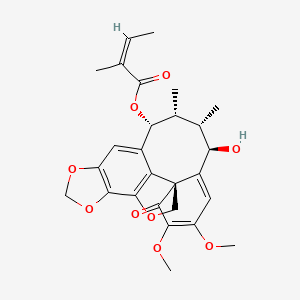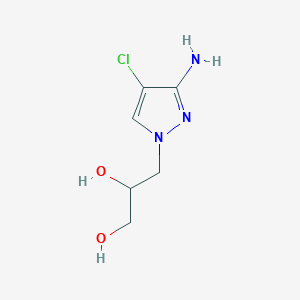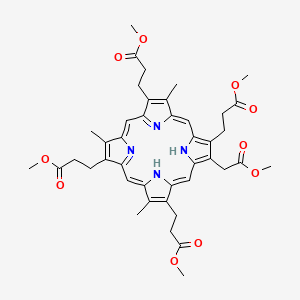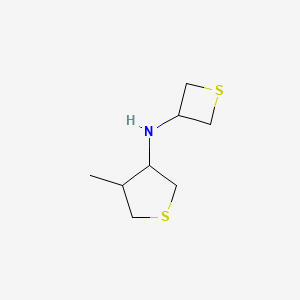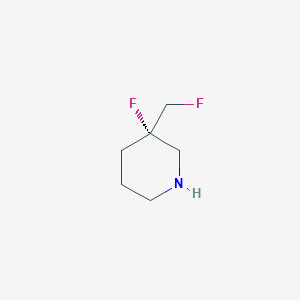![molecular formula C7H6F3NO2S B13325510 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13325510.png)
2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid typically involves the coupling of a thiazole derivative with a trifluoromethyl group. One common method includes the use of oxalyl chloride to convert a precursor compound into an intermediate, which is then coupled with a thiazole derivative under palladium-catalyzed conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Trifluoromethylbenzenes: Compounds like trifluoromethylbenzene share the trifluoromethyl group but differ in their core structure.
Thiazolecarboxamides: These compounds have a similar thiazole ring but different functional groups attached.
Phenoxyacetic Acid Derivatives: These compounds contain a phenoxyacetic acid moiety instead of a thiazole ring.
Uniqueness: 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H6F3NO2S |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3NO2S/c1-3(5(12)13)4-2-14-6(11-4)7(8,9)10/h2-3H,1H3,(H,12,13) |
InChI Key |
ANXHWMUQCOOANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



